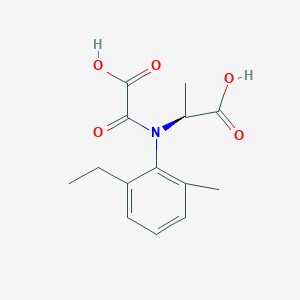

(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-4-10-7-5-6-8(2)11(10)15(9(3)13(17)18)12(16)14(19)20/h5-7,9H,4H2,1-3H3,(H,17,18)(H,19,20)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFSUYMDPTXKCC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)C(=O)O)C(=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC(=C1N([C@@H](C)C(=O)O)C(=O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746827 | |

| Record name | N-(2-Ethyl-6-methylphenyl)-N-oxalo-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217465-10-5 | |

| Record name | N-(2-Ethyl-6-methylphenyl)-N-oxalo-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation Reaction of 2-Ethyl-6-methylaniline with Oxaloacetic Acid

The primary synthetic approach involves the condensation of 2-ethyl-6-methylaniline with oxaloacetic acid under acidic conditions to form the amide bond, yielding (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid. This method requires:

- Acidic environment: Typically using mineral acids or organic acids to promote amide bond formation.

- Temperature control: Moderate heating to facilitate reaction kinetics without racemization.

- Purification: Post-reaction purification via recrystallization or chromatographic techniques to ensure high purity and yield.

This method is favored for its straightforwardness and ability to produce the compound with the desired stereochemistry when starting from enantiomerically pure precursors.

Asymmetric Synthesis and Stereochemical Control

Ensuring the (2S) enantiomer is critical due to the compound’s chiral nature and biological activity. Asymmetric synthesis techniques are employed, including:

- Use of chiral auxiliaries or catalysts to direct stereoselective amide bond formation.

- Careful control of reaction parameters such as solvent, temperature, and pH to minimize racemization.

- Monitoring stereochemistry using chiral HPLC or NMR spectroscopy.

This approach is essential for medicinal chemistry applications where enantiomeric purity impacts efficacy and safety.

Industrial-Scale Production

Continuous Flow Reactor Technology

For large-scale synthesis, continuous flow reactors are implemented to optimize reaction conditions, offering:

- Enhanced control over temperature, mixing, and reaction time.

- Improved safety and reproducibility.

- Higher yields and product consistency.

The continuous flow method allows for the scalable production of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid with efficient resource utilization and reduced waste.

Catalysts and Solvent Systems

Industrial processes may incorporate catalysts to accelerate the amide bond formation and improve selectivity. Common strategies include:

- Acid catalysts to facilitate condensation.

- Selection of solvents that balance solubility and reaction rate, such as polar aprotic solvents or aqueous-organic mixtures.

- Optimization to minimize by-products and degradation.

These factors collectively enhance the efficiency and cost-effectiveness of production.

Detailed Reaction Scheme and Conditions

| Step | Reactants | Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | 2-Ethyl-6-methylaniline + Oxaloacetic acid | Acidic medium, moderate heat (50-80°C) | Formation of amide bond to yield target compound | Reaction time: 4-12 hours; pH ~3-5 |

| 2 | Purification | Recrystallization or chromatography | High purity (≥98%) product | Solvent: Ethanol, methanol, or ethyl acetate |

| 3 | Optional stereochemical refinement | Use of chiral catalysts or auxiliaries | Enantiomeric excess >99% | Analytical verification required |

Research Findings on Preparation Efficiency

- Yield: Typical yields range from 70% to 90% depending on reaction scale and purification method.

- Purity: Achievable purity levels exceed 98% with proper recrystallization or chromatographic steps.

- Stereochemical Integrity: Asymmetric synthesis and controlled reaction conditions maintain the (2S) configuration with enantiomeric excess above 99%.

Patented Processes for Intermediate Synthesis

A related patented process (EP2892877B1) describes the preparation of (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline, a key intermediate for the target compound. Highlights include:

- Use of chiral methoxypropan-2-yl substituents to induce stereochemical control.

- Employment of solvents such as toluene, ethyl acetate, and ethanol.

- Catalysts including palladium for specific reaction steps.

- Reaction conditions optimized to maintain stereochemistry and maximize yield.

This patent underlines the importance of intermediates in the overall synthetic strategy for the target compound.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Key Parameters | Advantages |

|---|---|---|---|

| Condensation Reaction | 2-ethyl-6-methylaniline + oxaloacetic acid | Acidic medium, 50-80°C, 4-12 hours | Straightforward, high yield |

| Asymmetric Synthesis | Use of chiral auxiliaries/catalysts | Controlled pH, temperature, solvents | High enantiomeric purity |

| Continuous Flow Industrial | Continuous flow reactors for scale-up | Precise control of reaction parameters | Scalable, reproducible, efficient |

| Catalysts and Solvents | Acid catalysts; polar aprotic or mixed solvents | Catalyst type, solvent polarity | Enhanced reaction rate and selectivity |

| Purification | Recrystallization or chromatography | Choice of solvent, temperature | High purity product |

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxalo group to a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid is a chiral compound featuring an amino acid backbone with a propanoic acid side chain and an oxaloanilino moiety. It is characterized by its specific stereochemistry and functional groups. The presence of both an amino group and a carboxylic acid allows for potential interactions with biological systems, making it interesting in medicinal chemistry. Computational methods that analyze structure-activity relationships have predicted the biological activity of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid.

Scientific Research Applications

(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid has applications in scientific research:

- Chemistry Used as a building block for the synthesis of more complex molecules.

- Biology Studied for its potential role in metabolic pathways and enzyme interactions.

- Medicine Investigated for its potential therapeutic effects and as a precursor for drug development.

- Industry It is utilized in the production of specialty chemicals and materials.

The biological activity of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid has been predicted through computational methods that analyze structure-activity relationships. Such predictions indicate potential therapeutic applications, particularly in areas such as:

- Anticancer Activity Compounds with similar structures have shown promise in inhibiting tumor growth and proliferation.

- Anti-inflammatory Effects The compound may exhibit properties that reduce inflammation, making it a candidate for treating inflammatory diseases.

- Antioxidant Properties It could potentially scavenge free radicals, providing protective effects against oxidative stress.

Interaction Studies

Mechanism of Action

The mechanism of action of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxalo group can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The phenyl group may also contribute to the binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Key Observations:

Backbone Similarities: All compounds share a (2S)-propanoic acid core, critical for chiral specificity and interaction with biological targets.

Substituent Effects: CGA 357704’s oxaloanilino group introduces steric bulk and hydrogen-bonding sites, distinguishing it from naphthalene-based analogs . Halogenation (Cl/Br in naproxen impurities) increases lipophilicity and metabolic stability compared to CGA 357704 . The sulfooxy group in the naphthalene derivative significantly elevates PSA (109.28 vs. 94.91), enhancing water solubility but reducing membrane permeability.

Hazard and Regulatory Profiles

- Sulfooxy Derivative: No explicit hazard data reported, but sulfated metabolites often exhibit altered pharmacokinetics and excretion pathways .

Biological Activity

(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid, also known by its CAS number 1217465-10-5, is a compound that has garnered attention in the fields of chemistry, biology, and medicine due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The compound is characterized by the presence of an oxalo group attached to a propanoic acid backbone, with a substituted phenyl group at the nitrogen atom. Its chemical structure can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid |

| Molecular Formula | C14H17N O5 |

| Molecular Weight | 277.29 g/mol |

| CAS Number | 1217465-10-5 |

The biological activity of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid is primarily attributed to its interaction with various molecular targets within biological systems. The oxalo group facilitates hydrogen bonding and electrostatic interactions, which are crucial for modulating enzyme activity and receptor binding. This compound's phenyl group contributes to its hydrophobic interactions, enhancing its binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as gluconeogenesis.

- Receptor Modulation : It can interact with receptors that regulate neurotransmitter release, influencing neurological functions.

In Vitro Studies

Research has demonstrated that (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid exhibits significant biological activity in vitro:

- Antioxidant Activity : Studies indicate that this compound can scavenge free radicals, suggesting potential protective effects against oxidative stress .

- Anti-inflammatory Effects : Research has shown that it may reduce pro-inflammatory cytokines in cell cultures, indicating a role in modulating inflammatory responses .

In Vivo Studies

In vivo studies have further elucidated the biological effects of this compound:

- Neuroprotective Effects : Animal models have suggested that administration of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid can lead to improvements in behavioral outcomes associated with neuroinflammation .

Case Studies

- Case Study on Neuroinflammation :

-

Metabolic Pathway Investigation :

- Research focused on the metabolic pathways influenced by this compound revealed alterations in glucose metabolism, suggesting potential implications for conditions like diabetes .

Applications and Future Directions

The unique properties of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid position it as a promising candidate for various applications:

- Pharmaceutical Development : Its potential therapeutic effects warrant further investigation for drug development aimed at metabolic disorders and neurodegenerative diseases.

- Agricultural Chemistry : Preliminary studies suggest possible applications in herbicide formulations due to its biochemical interactions with plant growth regulators .

Q & A

Q. What synthetic methodologies are recommended for achieving high stereochemical purity in (2S)-configured propanoic acid derivatives?

- Methodological Answer: To ensure stereochemical integrity, employ asymmetric catalysis or chiral auxiliaries during synthesis. For example, use enantioselective hydrogenation or enzymatic resolution to favor the (2S) configuration. Post-synthesis, validate stereochemistry via polarimetry or chiral HPLC with reference standards. Synthetic routes for similar (2S)-amino acid derivatives often involve protecting groups (e.g., tert-butoxycarbonyl, Boc) to prevent racemization during coupling reactions .

Q. How can researchers structurally characterize this compound and confirm its configuration?

- Methodological Answer: Combine X-ray crystallography for definitive stereochemical assignment with NMR spectroscopy (e.g., , , and NOESY) to analyze spatial arrangements. Chiral HPLC using columns like Chiralpak® AD-H and mobile phases (e.g., hexane/isopropanol) can compare retention times to enantiopure standards. Computational tools (e.g., InChIKey validation ) ensure structural consistency .

Q. What analytical techniques are appropriate for assessing purity and identifying synthetic impurities?

- Methodological Answer: Use reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/ACN gradient) to detect impurities at 0.1% sensitivity. LC-MS identifies byproducts via molecular ion peaks. Cross-reference with pharmacopeial impurity standards (e.g., EP/JP monographs) for structural confirmation . For example, analogous propanoic acid derivatives often contain alkylated or oxidized byproducts requiring targeted analysis .

Q. What safety protocols are critical when handling propanoic acid derivatives in the lab?

- Methodological Answer: Adhere to OSHA exposure guidelines (29 CFR 1910.1020) for air sampling and medical surveillance. Use PPE (gloves, goggles) and fume hoods during synthesis. In case of skin contact, immediately rinse with water and consult occupational health specialists. Document handling procedures per GHS classifications, even if the compound is unclassified .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield while preserving the (2S) configuration?

- Methodological Answer: Apply design of experiments (DoE) to test variables (solvent polarity, temperature, catalyst loading). For example, using THF/water mixtures at 0–5°C may reduce racemization in coupling steps. Monitor reaction progress via in-situ FTIR to minimize over-reaction. Isotopic labeling (e.g., deuterated reagents) can track stereochemical stability under varying conditions .

Q. What strategies resolve contradictions between in vitro and in vivo metabolic stability data?

- Methodological Answer: Conduct cross-species liver microsome assays to identify interspecies metabolic differences. Use LC-HRMS to characterize phase I/II metabolites and compare with in vivo plasma profiles. Address discrepancies by validating enzyme kinetics (e.g., , ) in recombinant CYP450 isoforms .

Q. How should SAR studies evaluate substituent effects on biological activity?

- Methodological Answer: Systematically modify the ethyl and methyl groups while retaining the oxaloanilino backbone. Test analogs in receptor-binding assays (e.g., SPR for ) and functional cellular models (e.g., luciferase reporters for agonism/antagonism). For PPARγ-targeted analogs, correlate substituent hydrophobicity with transcriptional activation .

Q. What advanced techniques elucidate molecular interactions with target enzymes?

- Methodological Answer: Perform molecular docking (AutoDock Vina) using crystal structures from the PDB. Validate binding via isothermal titration calorimetry (ITC) to measure and . For enzyme inhibition, use kinetic assays (e.g., fluorogenic substrates) to determine and mechanism (competitive/non-competitive) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.